2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide is an organic compound that belongs to the class of thienothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorothiophene-2-carboxylic acid with thiosemicarbazide, followed by oxidation to form the desired thiadiazine ring. The reaction conditions often require the use of solvents such as dichloromethane or methanol and catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of sulfur and nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: A related compound with similar structural features but different functional groups.
Al-6629, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Methoxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]: Another thienothiazine derivative with distinct pharmacological properties.
Uniqueness
2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts unique chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
683793-72-8 |
---|---|
Molecular Formula |
C6H6N2O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-methyl-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C6H6N2O2S2/c1-4-7-5-2-11-3-6(5)12(9,10)8-4/h2-3H,1H3,(H,7,8) |
InChI Key |
AKKKJRSJHKXEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CSC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.